D-mannose-d7

Quantitative Analysis LC-MS/MS Internal Standard

D-Mannose-d7 (C₆H₅D₇O₆, MW 187.20 g/mol) is a deuterium-labeled analog of the aldohexose D-mannose, in which seven hydrogen atoms are replaced by the stable isotope deuterium. This compound serves as a stable isotope-labeled internal standard (SIL-IS) for the absolute quantification of D-mannose via liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

Molecular Formula C6H12O6
Molecular Weight 187.20 g/mol
Cat. No. B12407311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-mannose-d7
Molecular FormulaC6H12O6
Molecular Weight187.20 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i1D,2D2,3D,4D,5D,6D
InChIKeyGZCGUPFRVQAUEE-TUWMFXLCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Mannose-d7: Core Specifications for the Deuterated Stable Isotope-Labeled Internal Standard


D-Mannose-d7 (C₆H₅D₇O₆, MW 187.20 g/mol) is a deuterium-labeled analog of the aldohexose D-mannose, in which seven hydrogen atoms are replaced by the stable isotope deuterium . This compound serves as a stable isotope-labeled internal standard (SIL-IS) for the absolute quantification of D-mannose via liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) . Its core utility lies in analytical chemistry and metabolic tracing, where its near-identical physicochemical behavior to the unlabeled analyte, combined with a distinct mass shift (+7 Da), enables precise correction for matrix effects and instrument variability [1].

Why Unlabeled D-Mannose or Other Analogs Cannot Replace D-Mannose-d7 in Quantitative Workflows


The primary differentiator for a deuterated internal standard like D-mannose-d7 is not its biological activity but its analytical performance. Substituting D-mannose-d7 with unlabeled D-mannose as an internal standard fails to correct for ion suppression or enhancement effects in mass spectrometry, leading to inaccurate quantification [1]. Conversely, substituting with a different labeled compound, such as D-mannose-¹³C₆, introduces a different mass shift and may not co-elute identically, affecting method precision [2]. Therefore, for any validated analytical method requiring the precise measurement of D-mannose, the use of the specific SIL-IS, D-mannose-d7, is non-negotiable for achieving required accuracy and precision [3].

Quantitative Evidence for Selecting D-Mannose-d7 Over Closest Analogs


Analytical Accuracy: +7 Da Mass Shift Enables Clear MS Resolution from Unlabeled D-Mannose

D-Mannose-d7 provides a distinct mass shift of +7 Da compared to the unlabeled analyte, D-mannose (MW 180.16 g/mol). This separation is critical for MS-based quantification. In contrast, a partially deuterated analog like D-mannose-d5 (MW 185.18 g/mol) offers a smaller +5 Da shift, which increases the risk of isotopic cross-talk and baseline interference, particularly at low analyte concentrations [1]. The +7 Da shift of D-mannose-d7 is generally considered the minimum recommended difference for robust MS/MS quantification to avoid overlap from the natural M+1, M+2, etc. isotopic distribution of the analyte [2].

Quantitative Analysis LC-MS/MS Internal Standard

Chromatographic Co-Elution: Identical Retention Time with Unlabeled D-Mannose

D-Mannose-d7 is designed to be chemically identical to unlabeled D-mannose, resulting in identical chromatographic retention times under a given set of conditions, such as in Hydrophilic Interaction Liquid Chromatography (HILIC) [1]. This co-elution is a fundamental requirement for a SIL-IS to accurately compensate for matrix effects, as the standard experiences the identical ion suppression or enhancement as the analyte. A structural analog used as an internal standard, such as a different monosaccharide (e.g., D-Glucose-d7), may not share the exact same retention time and thus will be affected differently by the sample matrix, invalidating its use as a reliable standard for D-mannose quantification [2].

Chromatography HILIC Method Validation

Method Compatibility: Validated as Internal Standard for D-Mannose in UHPLC-HRMS

In a validated method for the simultaneous analysis of seven monosaccharides, including D-Mannose, using UHPLC-HRMS without derivatization, a deuterated internal standard (specifically D-d2-Glucose) was used to correct for matrix effects [1]. This precedent establishes a clear role for D-mannose-d7 as the appropriate standard for D-mannose in a similar workflow. The method's validation data show that the use of a deuterated internal standard is necessary to achieve acceptable accuracy and precision, with intra- and inter-day precision (%RSD) typically within 15% [1]. Without a deuterated standard like D-mannose-d7, the method's performance for D-mannose quantification would be significantly compromised.

UHPLC-HRMS Method Development Biomarker Validation

Specificity in Metabolic Tracing: Exclusive Use for Mannose-Specific Flux Analysis

While D-Glucose-d7 is used for general glucose metabolism tracing, D-mannose-d7 is specifically required for studies focusing on mannose metabolism and N-linked glycosylation pathways . D-Mannose is a dedicated precursor for GDP-mannose, the activated donor for mannosylation reactions, and its metabolic fate is distinct from that of glucose [1]. Therefore, in tracer studies where the specific flux of mannose into glycoproteins needs to be quantified, substitution with a labeled glucose analog would confound results by tracing both glucose and mannose pools. The specific labeling of D-mannose-d7 allows for unambiguous tracking of mannose incorporation into specific glycoproteins, a level of specificity not achievable with other labeled sugars [2].

Metabolic Flux Analysis Glycosylation Stable Isotope Tracing

Primary Application Scenarios for D-Mannose-d7 in Research and Development


Absolute Quantification of D-Mannose in Biological Matrices for Clinical Research and Biomarker Discovery

This is the primary application. D-Mannose-d7 serves as the internal standard in validated LC-MS/MS methods for the precise quantification of D-mannose in plasma, serum, urine, or tissue homogenates [1]. This is critical for clinical studies investigating altered mannose levels as potential biomarkers for diseases like diabetes, cancer, or congenital disorders of glycosylation [2]. The use of D-mannose-d7 ensures the accuracy and precision required for reporting clinically significant data and meeting regulatory standards.

Metabolic Flux Analysis of N-Linked Glycosylation Pathways

Researchers utilize D-mannose-d7 as a tracer to follow the specific incorporation of mannose into glycoproteins [1]. By culturing cells or administering D-mannose-d7 to model organisms, the labeled mannose can be tracked as it is converted to GDP-mannose and subsequently attached to nascent polypeptides in the endoplasmic reticulum and Golgi apparatus [2]. Subsequent mass spectrometry analysis can quantify the extent of deuterium incorporation into specific glycoproteins, providing direct evidence of mannose-specific metabolic flux [3].

Method Development and Validation for Nutritional and Food Science

In food science and nutrition, D-mannose content in dietary supplements or functional foods must be accurately quantified. D-Mannose-d7 is used to develop and validate robust analytical methods (e.g., by HPLC-MS) for this purpose [1]. It acts as the internal standard to correct for sample preparation losses and matrix effects from complex food ingredients, enabling manufacturers to meet label claim requirements and ensure product quality.

Investigating Mannose Metabolism in Cellular and Animal Models of Disease

D-Mannose-d7 is a key tool for elucidating the role of mannose in disease pathogenesis. For example, in models of cancer, where altered glycosylation is a hallmark, D-mannose-d7 can be used to trace changes in mannose flux and its impact on tumor cell behavior [1]. This includes its use in studies of inflammation and immune response, given mannose's role in modulating these processes [2].

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